molecular formula C13H20N2O B1345297 [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol CAS No. 915707-55-0

[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol

Cat. No.: B1345297
CAS No.: 915707-55-0
M. Wt: 220.31 g/mol
InChI Key: IYBDLMFCIKDQDV-UHFFFAOYSA-N
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Description

[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol: is an organic compound with the molecular formula C13H20N2O It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol typically involves the reaction of 4-methyl-1,4-diazepane with a suitable phenylmethanol derivative. One common method involves the nucleophilic substitution reaction where 4-methyl-1,4-diazepane reacts with benzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol: has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The diazepane ring structure allows it to fit into the active sites of certain enzymes, thereby modulating their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol: can be compared with other similar compounds, such as:

    [2-(4-Methyl-1,4-diazepan-1-yl)ethanol]: Similar structure but with an ethanol group instead of a phenylmethanol group.

    [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]ethanone: Similar structure but with a ketone group instead of a hydroxyl group.

The uniqueness of This compound lies in its specific combination of the diazepane ring and the phenylmethanol group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

[2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-14-7-4-8-15(10-9-14)13-6-3-2-5-12(13)11-16/h2-3,5-6,16H,4,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBDLMFCIKDQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640324
Record name [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915707-55-0
Record name [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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